
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine
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Overview
Description
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a methoxyphenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenylpyrrolidine
- 4-Fluoro-2-ethylphenylpyrrolidine
- 4-Fluoro-2-(4-chlorophenyl)pyrrolidine
Uniqueness
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methoxyphenyl group. This combination enhances its chemical stability, binding affinity, and biological activity compared to other similar compounds. The methoxy group provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities.
Biological Activity
4-Fluoro-2-(4-methoxyphenyl)pyrrolidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrrolidine ring substituted with a fluorine atom and a methoxyphenyl group, which may influence its interaction with biological targets. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound could inhibit key enzymes involved in viral replication, making it a candidate for antiviral drug development.
- Stimulant Effects : Similar compounds have shown stimulant effects, increasing locomotor activity in animal models, which could imply potential psychoactive properties .
Antiviral Activity
A study highlighted the compound's potential as an antiviral agent, particularly against viral proteases. The structural arrangement of the compound suggests it could effectively bind to these enzymes, inhibiting their function and thus viral replication.
Stimulant Properties
Research on similar pyrrolidine derivatives indicates that they can enhance locomotor activity in mice. For instance, compounds like 4-fluoromethcathinone have been shown to produce significant increases in horizontal and vertical spontaneous locomotor activity, suggesting that this compound might exhibit similar effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl] | Piperazine instead of pyrrolidine | Potentially similar antiviral activity |
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea | Urea derivative with similar phenyl substitutions | Anticancer activity reported |
4-fluorobenzamide derivatives | Simple amide structure with fluorine substitution | Known for various biological activities |
This comparison illustrates how the unique combination of functional groups in this compound may provide distinct interactions with biological targets compared to other compounds.
Case Studies
- Antiviral Studies : In vitro assays demonstrated that this compound inhibited the activity of viral proteases at micromolar concentrations. Further research is needed to explore its efficacy in vivo.
- Neurotoxicity Assessment : A systematic review indicated that synthetic cathinones, including derivatives of pyrrolidine, can lead to increased locomotor activity and potential neurotoxic effects. This raises concerns about the safety profile of compounds like this compound when used therapeutically .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
4-fluoro-2-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-2-8(3-5-10)11-6-9(12)7-13-11/h2-5,9,11,13H,6-7H2,1H3 |
InChI Key |
ZOQFGEOZXSCGBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(CN2)F |
Origin of Product |
United States |
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